

Unveiling the Spectroscopic Profile of BDP R6G Amine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: BDP R6G amine hydrochloride

Cat. No.: B15599907

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of **BDP R6G amine hydrochloride**, a prominent fluorescent dye in the borondipyrromethene (BODIPY) class. This document details the core photophysical properties, experimental protocols for spectral characterization, and illustrates its application in monitoring biological signaling pathways.

Core Photophysical Properties

BDP R6G amine hydrochloride is recognized for its exceptional brightness and photostability, making it a valuable tool in fluorescence-based applications. Its key spectral characteristics are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	530 nm	[1][2]
Emission Maximum (λ_{em})	548 nm	[1][2]
Fluorescence Quantum Yield (Φ)	0.96	[1]
Molar Extinction Coefficient (ϵ)	$\sim 76,000 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Solubility	Good in DMF, DMSO, and alcohols	[1]

Note: The molar extinction coefficient is for the closely related BDP R6G NHS ester and is expected to be similar for the amine hydrochloride form.

Experimental Protocols

Accurate determination of the excitation and emission spectra of **BDP R6G amine hydrochloride** is crucial for its effective use. The following protocols outline the standard methodologies for these measurements.

Measurement of Excitation and Emission Spectra

This protocol describes the procedure for obtaining the fluorescence excitation and emission spectra using a spectrofluorometer.

Materials:

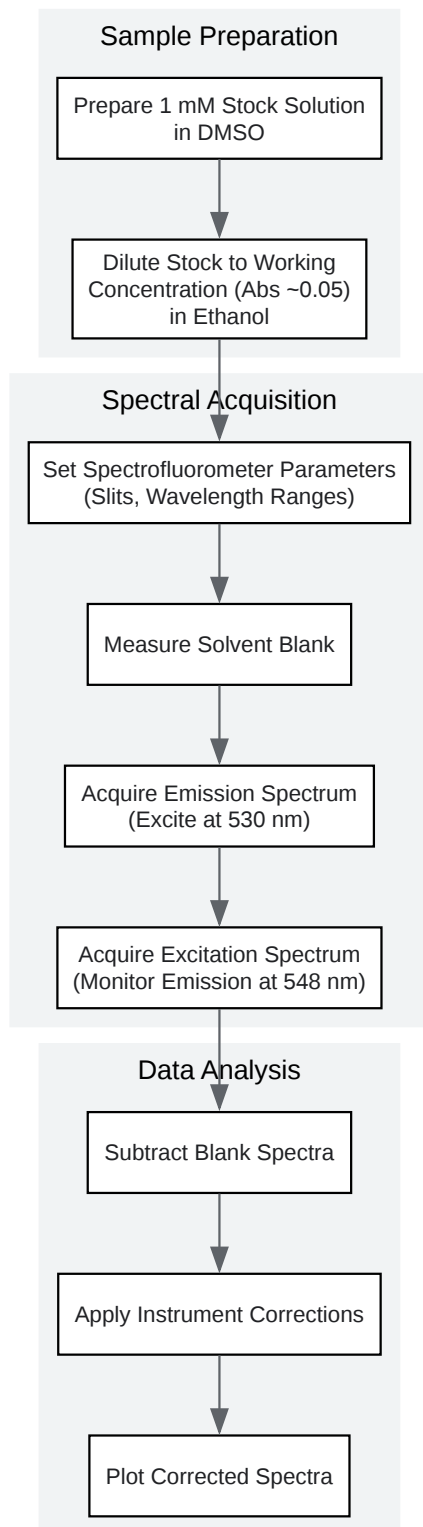
- **BDP R6G amine hydrochloride**
- Spectroscopy-grade solvent (e.g., ethanol, DMSO)
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

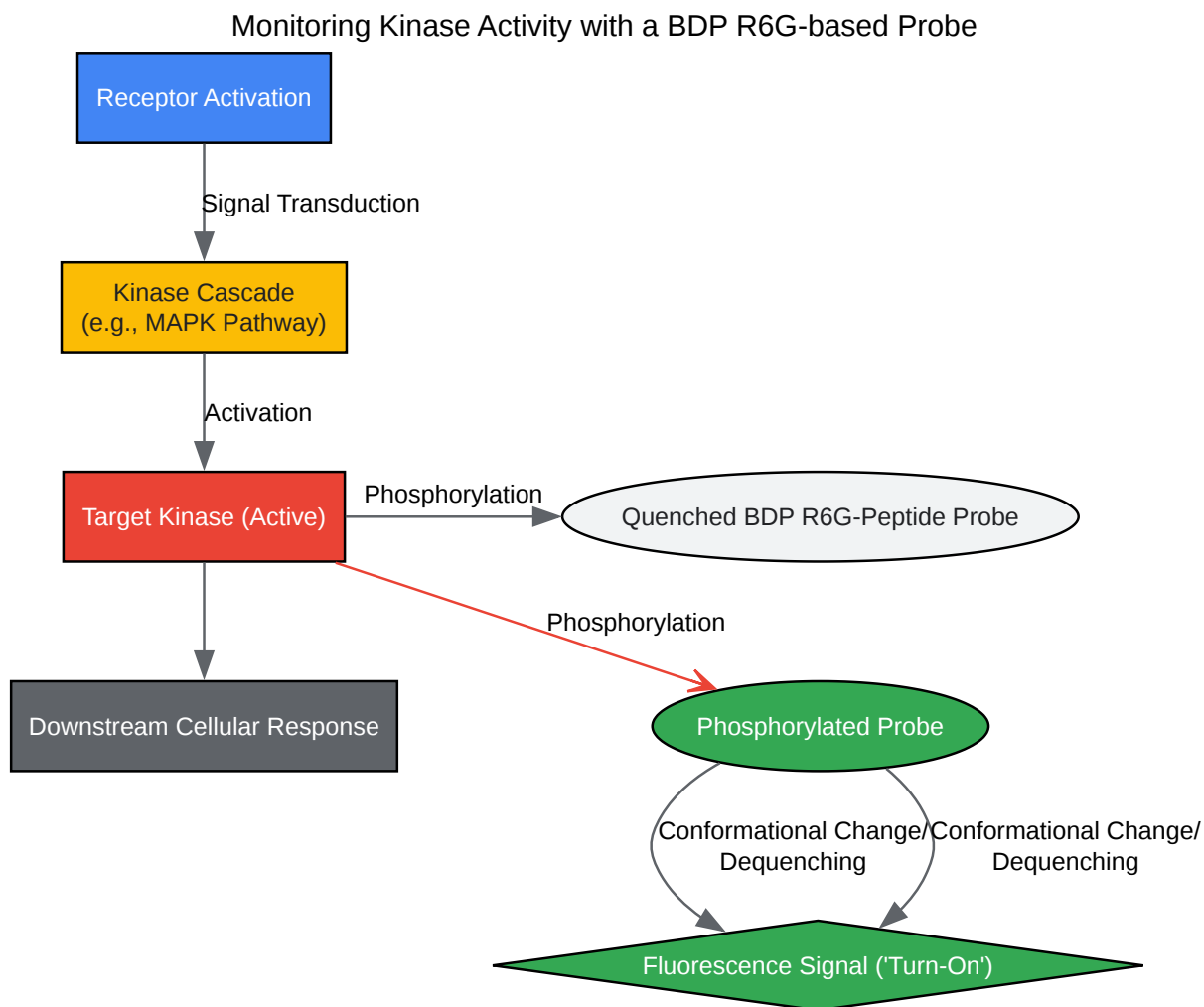
Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **BDP R6G amine hydrochloride** (e.g., 1 mM) in a suitable solvent like DMSO.
- **Working Solution Preparation:** Dilute the stock solution with the chosen spectroscopic solvent (e.g., ethanol) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.
- **Spectrofluorometer Setup:**
 - Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up and stabilize.
 - Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
- **Blank Measurement:** Fill a quartz cuvette with the spectroscopic solvent and record a blank scan for both excitation and emission to account for solvent Raman scattering and other background signals.
- **Emission Spectrum Acquisition:**
 - Set the excitation wavelength to the known maximum absorbance of the dye (530 nm).
 - Scan the emission monochromator over a wavelength range that encompasses the expected emission, for instance, from 540 nm to 700 nm.
 - Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
- **Excitation Spectrum Acquisition:**
 - Set the emission wavelength to the maximum of the recorded emission spectrum (548 nm).

- Scan the excitation monochromator over a wavelength range that includes the expected absorption, for example, from 450 nm to 540 nm.
- Correct the resulting spectrum for variations in the lamp output over this wavelength range using the instrument's correction files.
- Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.

Experimental Workflow for Fluorescence Spectroscopy





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